Farnesyl Thiosalicylic Acid Amide (FTSA) is a sesquiterpenoid . It is a derivative of farnesyl thiosalicylic acid and is known to inhibit tumor growth . FTSA is a novel, small-molecule inhibitor of protein farnesyltransferase (FTase), a process involved in the regulation of cell growth, differentiation, and proliferation.
The synthesis of FTS-PEI polymer, a derivative of FTSA, was achieved via a condensation reaction. FTS was conjugated to PEI at different ratios in DMF at room temperature with DCC as a condensing reagent and DMAP as a catalyst .
Farnesyl Thiosalicylic Acid Amide is derived from Farnesyl Thiosalicylic Acid (also known as Salirasib), which is recognized as a Ras inhibitor. Ras proteins are pivotal in cell signaling pathways that regulate cell proliferation and survival. The compound is classified under thiosalicylic acid derivatives and is noted for its role in inhibiting tumor growth by interfering with Ras membrane interactions crucial for Ras-dependent transformation .
The synthesis of Farnesyl Thiosalicylic Acid Amide involves several chemical reactions that can vary based on the specific derivatives being produced. A typical method includes the following steps:
For instance, one method described involves heating thiosalicylic acid with a farnesyl halide in the presence of a base to facilitate the formation of the amide bond .
The molecular formula for Farnesyl Thiosalicylic Acid Amide is with a molecular weight of approximately 357.6 g/mol. The structure features:
The compound's structure can be represented as follows:
Farnesyl Thiosalicylic Acid Amide participates in various chemical reactions that are essential for its biological activity:
These reactions are critical for understanding how the compound interacts within biological systems and contributes to its anticancer properties .
The mechanism of action for Farnesyl Thiosalicylic Acid Amide primarily involves inhibition of Ras-mediated signaling pathways:
Farnesyl Thiosalicylic Acid Amide exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate formulation strategies for therapeutic applications .
Farnesyl Thiosalicylic Acid Amide has several promising applications in scientific research and medicine:
Farnesyl Thiosalicylic Acid Amide (FTS-A; CAS 1092521-74-8) is a rationally modified derivative of the Ras inhibitor Farnesylthiosalicylic Acid (FTS). Its molecular formula is C₂₂H₃₁NOS (MW: 357.56 g/mol), featuring three key domains:
Structural analogues have been engineered to optimize anticancer effects:
FTS-A Synthesis (Core Structure):FTS-A is synthesized via amide coupling between activated FTS (acyl chloride or ester) and ammonia. Key steps include:
Table 1: Synthetic Approaches for FTS-A Derivatives
Derivative Class | Key Reagents | Reaction Conditions | Yield Range |
---|---|---|---|
Diamine Conjugates (e.g., 10f) | FTS + H₂N-(CH₂)ₙ-NH₂ (n=2–6) | DCC, DMAP, CH₂Cl₂, 24h RT | 60–85% |
SA Hybrids (e.g., 10a) | FTS-COOH + diamine + SA-acyl chloride | K₂CO₃, acetonitrile, reflux | 45–78% |
NO-Donor Furoxans (e.g., 11f) | FTS + amino acid + 4-phenylsulfonylfuroxan | EDC/HOBt, DMF, 48h RT | 50–70% |
DCC: N,N'-Dicyclohexylcarbodiimide; DMAP: 4-Dimethylaminopyridine; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: Hydroxybenzotriazole [3] [5] [10].
Diamine Conjugates: Linear diamines (e.g., 1,4-diaminobutane) are coupled to FTS using carbodiimide-mediated condensation. Mono-amidation dominates with 1:1 FTS/diamine ratios [5].FTS-PEI Nanocomplexes: Polyethylenimine (PEI) conjugated to FTS forms micelles (size: 164 nm) for gene delivery. FTS:PEI molar ratio is optimized to 1:20 [6].
FTS-A exhibits superior pharmacological properties over FTS:
Diamine conjugate 10f shows IC₅₀ values of 3.78–7.63 μM across seven cancer lines, outperforming sorafenib (IC₅₀: 9.12–22.9 μM) [5].
Mechanistic Superiority:
Induces apoptosis via Bcl-2 downregulation and Bax/caspase-3 upregulation at lower doses than FTS [3] [5].
Solubility & Bioavailability:
Table 2: Functional Comparison of FTS vs. FTS-A and Key Derivatives
Parameter | FTS | FTS-A | SA Hybrid 10a | Diamine 10f |
---|---|---|---|---|
IC₅₀ (U87 cells) | 35 μM | 10 μM | 4.8 μM | 7.63 μM |
Ras-GTP Inhibition | Moderate | Strong | Strong | Strong |
Aqueous Solubility | Low | Moderate | Low | Moderate |
Therapeutic Scope | Ras inhibition | Ras inhibition | Ras + COX inhibition | Ras + apoptosis |
Data compiled from [1] [3] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7